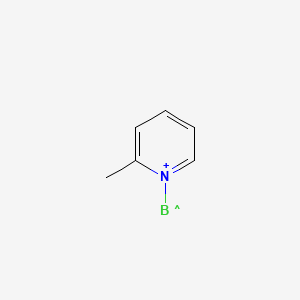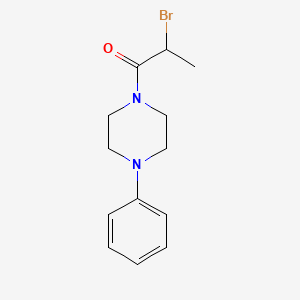![molecular formula C31H40N2O3S2 B13908164 5-(2,5-Bis(2-ethylhexyl)-3,6-dioxo-4-(thiophen-2-yl)-2,3,5,6-tetrahydropyrrolo[3,4-c]pyrrol-1-yl)thiophene-2-carbaldehyde](/img/structure/B13908164.png)
5-(2,5-Bis(2-ethylhexyl)-3,6-dioxo-4-(thiophen-2-yl)-2,3,5,6-tetrahydropyrrolo[3,4-c]pyrrol-1-yl)thiophene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,5-Bis(2-ethylhexyl)-3,6-dioxo-4-(thiophen-2-yl)-2,3,5,6-tetrahydropyrrolo[3,4-c]pyrrol-1-yl)thiophene-2-carbaldehyde is a complex organic compound with a unique structure that includes thiophene and pyrrolo[3,4-c]pyrrole moieties
準備方法
The synthesis of 5-(2,5-Bis(2-ethylhexyl)-3,6-dioxo-4-(thiophen-2-yl)-2,3,5,6-tetrahydropyrrolo[3,4-c]pyrrol-1-yl)thiophene-2-carbaldehyde typically involves multiple steps, including the formation of the pyrrolo[3,4-c]pyrrole core and subsequent functionalization with thiophene and aldehyde groups. The synthetic route often includes:
Formation of the Pyrrolo[3,4-c]pyrrole Core: This step involves the reaction of appropriate starting materials under controlled conditions to form the core structure.
Functionalization with Thiophene:
Introduction of Aldehyde Group:
Industrial production methods may involve optimization of these steps to improve yield and scalability.
化学反応の分析
5-(2,5-Bis(2-ethylhexyl)-3,6-dioxo-4-(thiophen-2-yl)-2,3,5,6-tetrahydropyrrolo[3,4-c]pyrrol-1-yl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly at the thiophene moiety, using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
5-(2,5-Bis(2-ethylhexyl)-3,6-dioxo-4-(thiophen-2-yl)-2,3,5,6-tetrahydropyrrolo[3,4-c]pyrrol-1-yl)thiophene-2-carbaldehyde has several scientific research applications:
Organic Electronics: The compound is used in the development of organic photovoltaic devices and organic field-effect transistors due to its excellent electronic properties.
Materials Science: It is studied for its potential use in the fabrication of advanced materials with unique optical and electronic characteristics.
Photocatalysis: The compound has shown promise in photocatalytic applications, particularly in the generation of hydrogen from water splitting.
作用機序
The mechanism by which 5-(2,5-Bis(2-ethylhexyl)-3,6-dioxo-4-(thiophen-2-yl)-2,3,5,6-tetrahydropyrrolo[3,4-c]pyrrol-1-yl)thiophene-2-carbaldehyde exerts its effects involves its interaction with light and its ability to facilitate electron transfer processes. The molecular targets and pathways involved include:
Electron Donor-Acceptor Interactions: The compound acts as an electron donor or acceptor in various electronic applications, facilitating charge transfer processes.
Photophysical Properties: Its unique structure allows it to absorb light efficiently and participate in photophysical processes, making it suitable for use in photovoltaic devices.
類似化合物との比較
Similar compounds to 5-(2,5-Bis(2-ethylhexyl)-3,6-dioxo-4-(thiophen-2-yl)-2,3,5,6-tetrahydropyrrolo[3,4-c]pyrrol-1-yl)thiophene-2-carbaldehyde include:
4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene: This compound shares a similar thiophene-based structure and is used in similar applications.
2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene: Another thiophene-based compound used as an optical brightener.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for high efficiency in electronic applications.
特性
IUPAC Name |
5-[2,5-bis(2-ethylhexyl)-3,6-dioxo-1-thiophen-2-ylpyrrolo[3,4-c]pyrrol-4-yl]thiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40N2O3S2/c1-5-9-12-21(7-3)18-32-28(24-14-11-17-37-24)26-27(31(32)36)29(25-16-15-23(20-34)38-25)33(30(26)35)19-22(8-4)13-10-6-2/h11,14-17,20-22H,5-10,12-13,18-19H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXQRYYDLNXBKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN1C(=C2C(=C(N(C2=O)CC(CC)CCCC)C3=CC=C(S3)C=O)C1=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Chloro-N,3-dimethyl-1,2,4-triazolo[4,3-a]pyrazin-8-amine](/img/structure/B13908090.png)


![Tert-butyl 8-amino-5,5-dioxo-5thia-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride](/img/structure/B13908108.png)


![Methyl 6-chloro-5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B13908126.png)





![Tert-butyl 3-cyano-1,2,3,3A,4,5,7,7A-octahydropyrrolo[2,3-C]pyridine-6-carboxylate](/img/structure/B13908176.png)
![(1S)-2,2,2-trifluoro-1-[4-(4-methylsulfonylphenyl)phenyl]ethanamine](/img/structure/B13908189.png)
